2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine
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Overview
Description
2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes two benzyloxy groups and a phenyl group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The benzyloxy groups are introduced through nucleophilic substitution reactions, where the hydroxyl groups are replaced by benzyloxy groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes and proteins, making them potential candidates for therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or proteins, inhibiting their activity. The benzyloxy groups and the triazine ring play crucial roles in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,4-Bis(benzyloxy)-5-bromopyrimidine: This compound shares the benzyloxy groups but has a different core structure, which can lead to different reactivity and applications.
2,4-Bis(triazol-1-yl)benzoic acid: Another compound with a similar substitution pattern but different core, used in the synthesis of metal-organic frameworks.
2,4-Diarylimidazoles: These compounds have similar substitution patterns and are studied for their biological activities
Uniqueness: 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is unique due to its specific combination of functional groups and the triazine core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
652154-81-9 |
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Molecular Formula |
C23H19N3O2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-phenyl-4,6-bis(phenylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C23H19N3O2/c1-4-10-18(11-5-1)16-27-22-24-21(20-14-8-3-9-15-20)25-23(26-22)28-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
OWNGFOPEZUYVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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